1'-Hydroxy Midazolam-13C3

Catalog No.
S12516527
CAS No.
1189677-14-2
M.F
C18H13ClFN3O
M. Wt
344.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-Hydroxy Midazolam-13C3

CAS Number

1189677-14-2

Product Name

1'-Hydroxy Midazolam-13C3

IUPAC Name

[8-chloro-6-(2-fluorophenyl)-4H-(2,5-13C2)imidazolo[1,5-a][1,4]benzodiazepin-1-yl](113C)methanol

Molecular Formula

C18H13ClFN3O

Molecular Weight

344.74 g/mol

InChI

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i10+1,12+1,17+1

InChI Key

QHSMEGADRFZVNE-BHKULXQMSA-N

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO

Isomeric SMILES

C1[13C]2=CN=[13C](N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)[13CH2]O

1'-Hydroxy Midazolam-13C3 is a stable isotope-labeled derivative of 1-hydroxymidazolam, which is a metabolite of midazolam, a widely used benzodiazepine. This compound has the molecular formula C18H13ClFN3O and a molecular weight of approximately 344.74 g/mol. The incorporation of carbon-13 isotopes (specifically three carbon-13 atoms) allows for enhanced tracking in metabolic studies and pharmacokinetic research, making it valuable in understanding drug interactions and metabolism pathways .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
  • Reduction: Under certain conditions, the compound may be reduced, affecting the functional groups present.
  • Hydrolysis: The ester bonds may undergo hydrolysis in aqueous environments .

These reactions are crucial for its metabolic pathway studies and understanding its pharmacological properties.

As a primary active metabolite of midazolam, 1'-Hydroxy Midazolam-13C3 exhibits significant biological activity. It acts as a central nervous system depressant, contributing to the sedative and anxiolytic effects typical of benzodiazepines. Its unique structure allows it to bind effectively to the gamma-aminobutyric acid receptor, enhancing inhibitory neurotransmission in the brain . This property makes it important in both therapeutic applications and research settings.

The synthesis of 1'-Hydroxy Midazolam-13C3 involves several steps, typically starting from midazolam or its precursors. A notable method includes:

  • Preparation of Carbon-13 Labeled Intermediates: Using labeled carbon sources, such as nitro[13C]-methane, to create intermediate compounds.
  • Reduction and Hydroxylation: Employing catalytic hydrogenation followed by hydroxylation to introduce the hydroxy group at the 1' position.
  • Purification: The final product is purified through various chromatographic techniques to ensure high purity suitable for biological testing .

Interaction studies involving 1'-Hydroxy Midazolam-13C3 focus on its effects when combined with other pharmaceuticals. Research has shown that it can influence the metabolism of other drugs, particularly those metabolized by cytochrome P450 enzymes. Such studies are essential for predicting potential drug-drug interactions that could affect therapeutic outcomes or increase adverse effects .

Several compounds exhibit structural or functional similarities to 1'-Hydroxy Midazolam-13C3, including:

Compound NameStructure SimilarityUnique Features
MidazolamParent compoundShorter half-life; more sedative
10-HydroxymidazolamHydroxylated at different positionActive metabolite; longer duration
DiazepamBenzodiazepine classDifferent pharmacokinetics; longer half-life
LorazepamBenzodiazepine classStronger anxiolytic effects

These compounds share structural features typical of benzodiazepines but differ in their pharmacological profiles and metabolic pathways. The unique labeling of 1'-Hydroxy Midazolam-13C3 allows for specific studies that elucidate its role compared to these similar compounds .

The synthesis of 1'-hydroxy midazolam-¹³C₃ relies on convergent strategies to introduce three ¹³C atoms at specific positions within the benzodiazepine scaffold. A pivotal method involves the reaction of [¹³C]2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine with ethyl imidate hydrochlorides to form the imidazoline ring. This step achieves ¹³C incorporation at the C-2, C-3, and C-4 positions of the midazolam structure (Scheme 1). Key challenges include minimizing isotopic scrambling during intermediate steps, such as the hydrogenation of nitrosomethylamino precursors, where partial label redistribution between C-3 and C-4 has been observed.

Table 1: Key Steps in the Synthesis of 1'-Hydroxy Midazolam-¹³C₃

StepReactionYield (%)¹³C Incorporation Efficiency
1Nitrosomethylation50N/A
2Imidazoline ring formation78–93>95%
3MnO₂ oxidation50–60100%

The final product is obtained through saponification of the acetoxy intermediate, yielding 1'-hydroxy midazolam-¹³C₃ with an overall yield of 14.2%. Nuclear magnetic resonance (NMR) analysis confirms the absence of undesired isotopomers, except for a minor D₄,5 isomer (<5%). This precision in labeling ensures minimal interference in mass spectrometry-based metabolic studies.

Comparative Analysis of ¹³C vs. Deuterium Isotope Labeling in Pharmacokinetic Studies

Stable isotopes like ¹³C and deuterium (²H) are widely used in drug interaction studies, but their biochemical behaviors differ significantly. ¹³C-labeled compounds such as 1'-hydroxy midazolam-¹³C₃ avoid kinetic isotope effects (KIEs) that plague deuterated analogs, which can alter CYP3A4 binding affinities and metabolic rates. For example, deuterium’s larger mass (2.014 u vs. 12.000 u for ¹²C) increases bond dissociation energies, potentially skewing metabolic clearance data.

Table 2: Isotope Comparison for Pharmacokinetic Tracers

Parameter¹³C LabelingDeuterium Labeling
Metabolic interferenceNegligibleModerate to high
Detection sensitivityHigh (MS/MS)Moderate (MS)
Synthetic complexityHighModerate
Cost per mmol$1,200–$1,800$300–$500

¹³C labeling enables simultaneous tracking of oral and intravenous drug administration routes without cross-interference, as demonstrated in dual-route midazolam studies. In contrast, deuterium labeling requires separate experiments due to KIEs, doubling experimental timelines. Furthermore, ¹³C’s natural abundance (1.1%) simplifies background correction in mass spectrometry compared to deuterium’s variable natural abundance (0.015%).

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical technique for quantifying 1'-Hydroxy Midazolam-13C3 in biological matrices [7] [11] [12]. The optimization of UHPLC-MS/MS methods for this stable isotope-labeled compound requires systematic evaluation of chromatographic and mass spectrometric parameters to achieve optimal sensitivity, selectivity, and reproducibility [31] [32] [34].

Chromatographic Parameter Optimization

The selection of appropriate chromatographic conditions forms the foundation of robust analytical methods for 1'-Hydroxy Midazolam-13C3 quantification [33] [37]. Column selection typically involves reverse-phase C18 or C8 stationary phases with particle sizes ranging from 1.7 to 2.6 micrometers to achieve superior resolution and peak efficiency [12] [32]. Research has demonstrated that Waters BEH C18 1.7 micrometer UPLC columns provide excellent separation characteristics for midazolam metabolites, enabling analysis times as short as 2 minutes while maintaining baseline resolution [38].

Mobile phase composition critically influences the chromatographic behavior of 1'-Hydroxy Midazolam-13C3 [33] [34]. Optimal mobile phase systems typically employ water-acetonitrile or water-methanol gradients with formic acid or ammonium formate buffers [12] [32]. The pH adjustment of the mobile phase to either 2.8 or 8.2 significantly affects ionization efficiency and peak shape [34]. Studies have shown that 0.1% formic acid in both aqueous and organic phases provides superior peak symmetry and electrospray ionization compatibility [5] [12].

Gradient optimization involves careful consideration of initial organic solvent percentage, gradient slope, and total run time [32] [34]. Effective gradient programs typically initiate at 20-30% organic solvent, increase to 85-95% over 3-5 minutes, followed by column re-equilibration [32]. Flow rates between 0.2-0.4 milliliters per minute represent optimal conditions balancing analysis time and sensitivity [12] [32].

Mass Spectrometry Parameter Optimization

Mass spectrometric detection of 1'-Hydroxy Midazolam-13C3 requires optimization of ionization source conditions and multiple reaction monitoring transitions [31] [34] [36]. Positive electrospray ionization mode demonstrates superior sensitivity for this compound compared to negative ionization or atmospheric pressure chemical ionization [5] [31] [34].

Source parameter optimization involves systematic evaluation of capillary voltage, cone voltage, desolvation temperature, and gas flow rates [31] [34] [36]. Typical optimized conditions include capillary voltages of 3.0-4.0 kilovolts, cone voltages of 30-50 volts, desolvation temperatures of 400-500 degrees Celsius, and desolvation gas flows of 800-1200 liters per hour [5] [31]. These parameters require individual optimization for each analytical system to achieve maximum sensitivity.

Multiple reaction monitoring transition selection focuses on the most abundant precursor-to-product ion combinations [31] [34]. For 1'-Hydroxy Midazolam-13C3, the protonated molecular ion at mass-to-charge ratio 345 serves as the precursor ion, with characteristic product ions at mass-to-charge ratios 203 and 327 providing optimal sensitivity and specificity [5] [6]. Collision energy optimization typically ranges from 15-35 electron volts to achieve maximum product ion intensity while maintaining adequate precursor ion survival [31] [34].

Method Performance Characteristics

Validated UHPLC-MS/MS methods for 1'-Hydroxy Midazolam-13C3 demonstrate exceptional analytical performance characteristics [7] [11] [38]. Lower limits of quantification as low as 0.25 picograms per milliliter (733 femtomolar) have been achieved using optimized sample preparation and instrumental conditions [38]. Calibration curves exhibit excellent linearity across concentration ranges spanning 3-4 orders of magnitude, with correlation coefficients consistently exceeding 0.995 [5] [7] [11].

Precision and accuracy assessments demonstrate within-batch and between-batch coefficients of variation below 15% across the analytical range [7] [11] [38]. Matrix effects evaluation reveals minimal ionization suppression or enhancement when proper sample preparation and chromatographic separation are employed [5] [11]. Recovery studies indicate extraction efficiencies exceeding 75% for most sample preparation protocols [11] [13] [38].

ParameterOptimized ValueReference
ColumnC18, 1.7-2.6 μm [12] [32] [38]
Mobile Phase A0.1% Formic Acid in Water [5] [12] [32]
Mobile Phase B0.1% Formic Acid in Acetonitrile [5] [12] [32]
Flow Rate0.2-0.4 mL/min [12] [32]
Injection Volume5-10 μL [5] [12]
ESI Voltage3.0-4.0 kV [5] [31]
Desolvation Temperature400-500°C [5] [31]
LLOQ0.25-0.5 pg/mL [7] [38]

Internal Standard Selection Strategies for Isotope Dilution Mass Spectrometry

Internal standard selection represents a critical component in the development of robust quantitative methods for 1'-Hydroxy Midazolam-13C3 analysis [14] [17] [19]. The principles of isotope dilution mass spectrometry necessitate careful consideration of internal standard characteristics to ensure optimal analytical performance and compensation for analytical variability [16] [17] [21].

Stable Isotope-Labeled Internal Standards

Stable isotope-labeled analogs constitute the optimal internal standard choice for 1'-Hydroxy Midazolam-13C3 quantification [17] [19] [22]. The incorporation of stable isotopes such as deuterium, carbon-13, or nitrogen-15 creates chemically identical compounds with distinct mass spectral characteristics [19] [22]. For 1'-Hydroxy Midazolam-13C3 analysis, deuterated analogs such as 1'-Hydroxymidazolam-d4 provide ideal internal standard properties [5] [9].

The selection of appropriate isotope labeling positions critically influences internal standard performance [19] [22]. Deuterium labels positioned on non-exchangeable carbon atoms demonstrate superior stability compared to labels on heteroatoms or exchangeable positions [19]. Carbon-13 labeling offers enhanced stability but may result in smaller mass differences that could complicate mass spectral interpretation [19] [22].

Mass difference considerations between analyte and internal standard require careful evaluation to ensure adequate mass spectral separation while maintaining similar chromatographic and extraction behavior [18] [19]. Optimal mass differences typically range from 3-6 atomic mass units, providing sufficient resolution while minimizing potential isotope effects on chemical behavior [18] [19] [22].

Internal Standard Concentration and Addition Strategies

Internal standard concentration optimization involves balancing signal intensity, analytical range coverage, and method robustness [14] [18] [21]. Optimal internal standard concentrations typically fall within the middle range of the analytical calibration curve, ensuring adequate signal-to-noise ratios across the entire quantification range [18] [21]. Studies demonstrate that internal standard concentrations equivalent to 2-5 times the expected analyte concentration provide optimal performance characteristics [18] [21].

Internal standard addition timing significantly influences method accuracy and precision [17] [21]. Addition of internal standard at the earliest possible stage of sample preparation ensures maximum compensation for analytical losses and variability [17] [22]. For plasma sample analysis, internal standard addition immediately following sample thawing and prior to protein precipitation or extraction procedures provides optimal results [17] [21].

Volume and preparation considerations for internal standard stock solutions require attention to stability, accuracy, and reproducibility [19] [22]. Stock solutions prepared in appropriate organic solvents with concentrations allowing small addition volumes minimize sample dilution effects while maintaining measurement accuracy [19] [21]. Stability studies demonstrate that properly prepared stock solutions maintain integrity for extended periods when stored under appropriate conditions [19] [22].

Alternative Internal Standard Approaches

Structural analog internal standards provide alternative options when isotope-labeled compounds are unavailable or cost-prohibitive [14] [18] [25]. Closely related compounds with similar physicochemical properties can serve as surrogate internal standards, though with reduced compensation efficiency compared to isotope-labeled analogs [18] [25]. For 1'-Hydroxy Midazolam-13C3, compounds such as other hydroxylated benzodiazepine metabolites may provide adequate internal standard function [18] [25].

Matrix-matched calibration represents another approach for compensating analytical variability when suitable internal standards are unavailable [25] [28]. This technique involves preparing calibration standards in blank matrix samples to match the analytical conditions of study samples [25] [28]. While effective for matrix effect compensation, this approach requires availability of appropriate blank matrices and may not adequately correct for extraction efficiency variations [25] [28].

Echo-peak methodology offers a specialized internal standard approach utilizing the same compound as both analyte and internal standard with different retention times [25]. This technique, while providing excellent chemical similarity, requires chromatographic conditions capable of achieving adequate temporal separation between analyte and internal standard peaks [25].

Internal Standard TypeAdvantagesLimitationsEffectiveness
Stable Isotope-LabeledOptimal compensation, Chemical identityCost, AvailabilityExcellent [17] [19]
Deuterated AnalogsGood compensation, Commercial availabilityExchange potentialVery Good [19] [22]
Structural AnalogsLower cost, Wider availabilityReduced compensationModerate [18] [25]
Matrix-Matched StandardsMatrix effect compensationBlank matrix requirementGood [25] [28]

Matrix Effect Mitigation in Plasma Sample Analysis

Matrix effects represent a significant analytical challenge in the quantification of 1'-Hydroxy Midazolam-13C3 in plasma samples, potentially compromising method accuracy, precision, and sensitivity [15] [23] [24]. Effective mitigation strategies require comprehensive understanding of matrix effect mechanisms and implementation of appropriate sample preparation and analytical techniques [24] [26] [27].

Matrix Effect Assessment and Quantification

Matrix effect evaluation employs systematic approaches to identify and quantify ionization suppression or enhancement phenomena [24] [27]. The post-extraction spike method represents the most widely accepted approach for matrix effect assessment [15] [24] [27]. This technique compares analyte responses in neat standard solutions with responses in post-extraction spiked matrix samples to calculate matrix effect percentages [24] [27].

Matrix effect calculations utilize standardized equations to quantify ionization effects [24] [27]. Matrix effect percentages are calculated as the ratio of post-extraction spiked sample response to neat standard response, multiplied by 100 [24] [27]. Values below 100% indicate ionization suppression, while values above 100% suggest ionization enhancement [24] [27]. Acceptable matrix effects typically fall within 85-115% of control values [11] [24].

Post-column infusion methodology provides qualitative assessment of matrix effect temporal distribution throughout the chromatographic run [24] [25] [30]. This technique involves continuous infusion of analyte standard while injecting blank matrix extracts, revealing specific retention time regions experiencing ionization interference [24] [30]. The approach enables identification of chromatographic zones most susceptible to matrix effects, facilitating method optimization [24] [30].

Recovery and process efficiency assessments complement matrix effect evaluations by providing comprehensive method performance characterization [24] [27]. Recovery percentages quantify extraction efficiency by comparing pre-extraction spiked samples with post-extraction spiked samples [24] [27]. Process efficiency combines matrix effects and recovery to provide overall method performance metrics [24] [27].

Sample Preparation Strategies for Matrix Effect Reduction

Sample preparation optimization represents the primary approach for minimizing matrix effects in plasma analysis [23] [26] [29]. Protein precipitation techniques, while simple and high-throughput, often result in significant matrix effects due to incomplete removal of interfering compounds [26] [30]. Enhanced protein precipitation protocols incorporating multiple precipitation steps or selective precipitating agents can reduce matrix interference [26] [29].

Solid-phase extraction methods provide superior matrix effect mitigation compared to simple protein precipitation [26] [29] [30]. Optimized solid-phase extraction protocols remove greater than 99% of phospholipids and other interfering compounds while maintaining analyte recovery [29] [30]. The selection of appropriate sorbent chemistry and elution conditions critically influences matrix effect reduction effectiveness [26] [29].

Liquid-liquid extraction techniques demonstrate excellent matrix effect mitigation properties, particularly for compounds with appropriate physicochemical characteristics [26] [30]. Systematic optimization of extraction solvents, pH conditions, and extraction procedures can achieve minimal matrix effects while maintaining high recovery [26] [30]. Studies demonstrate that optimized liquid-liquid extraction methods produce the lowest matrix effects among common sample preparation approaches [30].

Advanced sample preparation techniques such as online extraction and turbulent flow chromatography provide automated matrix effect reduction [29]. These approaches combine sample cleanup with chromatographic separation, achieving superior matrix removal while maintaining analytical throughput [29]. TurboFlow column technology removes over 99% of phospholipids while retaining target analytes through size exclusion and chemical retention mechanisms [29].

Chromatographic and Instrumental Approaches

Chromatographic optimization plays a crucial role in matrix effect mitigation by achieving temporal separation of analytes from interfering matrix components [25] [30] [34]. Gradient optimization focuses on eluting analytes in chromatographic regions with minimal matrix interference [25] [34]. Post-column infusion studies guide gradient development by identifying low-interference retention time windows [25] [30].

Column selection significantly influences matrix effect severity through differential retention of interfering compounds [30] [34]. Columns with specialized selectivity characteristics may provide enhanced separation of analytes from matrix interferents [30] [34]. Ultra-high performance liquid chromatography columns with sub-2-micrometer particles offer improved resolution and peak capacity for complex matrix separations [30] [34].

Mobile phase additive strategies can reduce matrix effects through improved chromatographic separation or ionization enhancement [25] [30]. Volatile buffer systems such as ammonium formate or ammonium acetate provide pH control while maintaining electrospray compatibility [30] [34]. Ion-pairing agents may improve chromatographic selectivity but require careful optimization to avoid additional matrix effects [30].

Sample dilution represents a simple but effective matrix effect reduction strategy when analytical sensitivity permits [25] [28]. Stepwise dilution approaches involving 10-fold and 50-fold dilutions can effectively reduce matrix effects while maintaining quantification capability [15] [25]. This technique proves particularly valuable for high-concentration samples where sensitivity requirements are less stringent [25] [28].

Mitigation StrategyMatrix Effect ReductionRecovery ImpactThroughputReference
Protein PrecipitationLimited (>30% effects common)Good (>80%)High [26] [30]
Solid-Phase ExtractionGood (<15% effects typical)Good (>75%)Moderate [26] [29]
Liquid-Liquid ExtractionExcellent (<10% effects)Very Good (>85%)Moderate [26] [30]
Sample DilutionVariable (dependent on factor)Excellent (100%)High [15] [25]
Online ExtractionExcellent (<5% effects)Good (>80%)High [29]

Method Validation Considerations

Matrix effect validation requires assessment across multiple matrix lots to ensure method robustness [11] [24] [40]. Regulatory guidelines recommend evaluation using at least six different matrix lots to assess inter-individual variability in matrix effects [24] [40]. Relative matrix effect assessment compares matrix effect variability between different sample sources to identify potential method limitations [24].

Acceptance criteria for matrix effects typically specify maximum allowable deviations from control responses [24] [40]. Generally accepted limits require matrix effects within 85-115% of neat standard responses, with coefficients of variation below 15% across multiple matrix lots [24] [40]. More stringent criteria may apply for methods requiring exceptional accuracy or precision [40].

Cytochrome P450 3A4-Mediated Biotransformation Mechanisms

Cytochrome P450 3A4 represents the predominant drug-metabolizing enzyme in human liver and intestinal tissues, accounting for the biotransformation of approximately 50% of clinically administered pharmaceuticals [1] [2]. The enzyme exhibits remarkable structural plasticity, facilitated by distinct plastic regions that undergo conformational changes upon substrate binding [3] [4]. These conformational transitions are essential for accommodating the diverse array of substrates that Cytochrome P450 3A4 metabolizes.

The active site architecture of Cytochrome P450 3A4 undergoes profound structural reorganization when midazolam binds, involving dramatic conformational switches in the F-G fragment that transmit to adjacent D, E, H, and I helices [2]. This structural rearrangement results in active site cavity collapse and substrate immobilization, positioning midazolam optimally for hydroxylation at the C1' position. The crystal structure reveals that midazolam forms hydrogen bonds with Serine 119, which is crucial for maintaining the productive binding orientation [2].

Quantum chemistry calculations have provided detailed insights into the reaction mechanism, demonstrating that the C1' position exhibits lower reactivity for hydroxylation compared to the C4 position, which represents a pro-chirality carbon [1] [5]. The hydroxylation reaction proceeds through a classical cytochrome P450 mechanism involving hydrogen abstraction followed by oxygen rebound. However, the 4-hydroxylated product is likely to be racemic due to chirality inversion during the rebound step [1] [5].

The enzymatic transformation of midazolam by Cytochrome P450 3A4 follows Michaelis-Menten kinetics with distinct kinetic parameters for each hydroxylation pathway. The formation of 1'-hydroxy midazolam exhibits high-affinity binding characteristics with a Km value of 3.3 μM, coupled with substrate inhibition at elevated midazolam concentrations [6]. In contrast, 4-hydroxy midazolam formation demonstrates significantly lower apparent affinity with a Km value of 57 μM and minimal evidence of substrate inhibition [6].

Isotopic tracer studies utilizing 1'-Hydroxy Midazolam-13C3 have revealed that the biotransformation pathway involves multiple binding conformations within the Cytochrome P450 3A4 active site [7] [8]. Three distinct substrate-binding conformations have been identified, each contributing to the diversity of metabolic products. The incorporation of carbon-13 isotopes into the imidazole ring carbons allows for precise tracking of metabolic flux through the hydroxylation pathways [9] .

The molecular weight of 1'-Hydroxy Midazolam-13C3 is 344.74 g/mol, representing a mass shift of +3.0 Da compared to the unlabeled metabolite [9] . This isotopic signature enables unambiguous identification and quantification using mass spectrometric techniques, with minimal impact on chromatographic retention time [11].

Allosteric Regulation of Midazolam Hydroxylation Patterns

Allosteric regulation represents a fundamental mechanism governing midazolam hydroxylation patterns by Cytochrome P450 3A4. The enzyme exhibits both homotropic and heterotropic cooperativity, with the first midazolam molecule binding at the productive site near the heme iron and producing exclusively 1'-hydroxylation [12]. The binding of a second midazolam molecule at an allosteric site located at the membrane surface significantly perturbs the position and mobility of the first molecule, resulting in formation of the minor 4-hydroxylated product in a 1:2 ratio [12].

The allosteric site has been localized near the F'-helix, A-anchor, and C-terminal loop regions of Cytochrome P450 3A4 [8]. Structural analysis reveals that the presence of an effector molecule in this allosteric site can accelerate substrate conformational transitions through modulation of a "sandwich" structure, thereby affecting the proportion of metabolites at elevated substrate concentrations [8].

Molecular dynamics simulations have provided mechanistic insights into the origin of allosteric cooperativity. The F-F' loop region contains critical residues that directly participate in allosteric interactions. Phenylalanine 213 and Aspartic acid 214 are directly involved in homotropic cooperativity leading to midazolam metabolism, while these same residues, together with Leucine 211, participate in heterotropic allosteric interactions [12].

The allosteric regulation mechanism explains the concentration-dependent changes in the 1'-hydroxylation to 4-hydroxylation ratio observed experimentally. At low midazolam concentrations, the 1'-hydroxylation pathway predominates, with the metabolic ratio favoring 1'-hydroxy midazolam formation by approximately 14-fold [13]. However, as substrate concentration increases, the binding of additional midazolam molecules at allosteric sites shifts the regioselectivity toward increased 4-hydroxylation.

Stable isotope tracers have been instrumental in elucidating these allosteric mechanisms. The use of 1'-Hydroxy Midazolam-13C3 allows for precise quantification of the 1'-hydroxylation pathway independent of the 4-hydroxylation route, enabling detailed analysis of how allosteric effectors modulate the metabolic flux through each pathway [14] [15].

Heterotropic allosteric regulation has been demonstrated using progesterone as an effector molecule. Progesterone binds with high affinity to the allosteric site and serves as an effector that alters the midazolam 1'-hydroxylation to 4-hydroxylation ratio in a manner similar to the homotropic cooperativity observed with multiple midazolam molecules [12]. This finding suggests direct communication between the active site and allosteric sites, providing a molecular basis for drug-drug interactions mediated by Cytochrome P450 3A4.

Metabolic Ratio Analysis of 1'-OH-MDZ to 4-OH-MDZ Isomers

Metabolic ratio analysis of 1'-hydroxy midazolam to 4-hydroxy midazolam isomers serves as a sensitive probe for Cytochrome P450 3A4 activity and provides insights into enzyme regulation mechanisms. The ratio varies significantly across different experimental systems and physiological conditions, reflecting the complex interplay between enzyme kinetics, allosteric regulation, and substrate concentration effects.

In human liver microsomes, the metabolic ratio of 1'-hydroxy midazolam to 4-hydroxy midazolam typically ranges from 14:1 to 19:1, with 1'-hydroxylation accounting for approximately 95% of the total intrinsic clearance [6]. This predominance of 1'-hydroxylation reflects the high-affinity binding characteristics of this pathway and the optimal positioning of midazolam for C1' hydroxylation within the Cytochrome P450 3A4 active site.

Recombinant Cytochrome P450 3A4 systems demonstrate altered metabolic ratios compared to human liver microsomes. Studies using baculovirus-infected insect cells expressing Cytochrome P450 3A4 show metabolic ratios of approximately 5.7:1, indicating increased 4-hydroxylation relative to 1'-hydroxylation [16] [17]. This difference has been attributed to variations in Km values, with recombinant systems showing 3- to 4-fold higher Km values for 1'-hydroxylation compared to native human liver microsomes [16].

Stable isotope tracers have revolutionized metabolic ratio analysis by enabling precise quantification of individual metabolic pathways. 1'-Hydroxy Midazolam-13C3 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry analyses, providing accurate measurement of 1'-hydroxylation flux with high precision and minimal matrix interference [18] [11]. The isotopic labeling allows for correction of analytical variability and provides reliable quantification across diverse biological matrices.

Species differences in metabolic ratios have been extensively characterized using stable isotope approaches. Mouse liver microsomes from wild-type animals demonstrate metabolic ratios of approximately 3:1, while Cyp3a knockout mice show reduced ratios of 1.5:1 [19]. These findings indicate that alternative cytochrome P450 enzymes, particularly CYP2C isoforms, can compensate for the loss of CYP3A activity but with altered regioselectivity patterns.

Rat brain microsomes exhibit unique metabolic ratio profiles, with 4-hydroxylation showing 2.4-fold higher maximum velocity and 1.9-fold higher Michaelis-Menten constant values compared to 1'-hydroxylation [20]. Despite these kinetic differences, the intrinsic clearance values for both pathways remain similar, resulting in metabolic ratios of approximately 2.3:1 [20].

Concentration-dependent changes in metabolic ratios reflect the homotropic cooperative behavior of midazolam metabolism. At low substrate concentrations, the ratio favors 1'-hydroxylation, but as midazolam concentration increases, the ratio shifts toward increased 4-hydroxylation due to allosteric effects [1] [21]. This concentration dependence is particularly pronounced in systems where allosteric sites are readily accessible and functional.

Drug-drug interactions significantly impact metabolic ratios, as demonstrated by studies with various allosteric effectors. Panaxytriol enhances 1'-hydroxylation while simultaneously inhibiting 4-hydroxylation, dramatically altering the metabolic ratio through allosteric modulation [22]. Similarly, VU0448187, a positive allosteric modulator, increases both 1'-hydroxy midazolam and 4-hydroxy midazolam levels but with differential effects on each pathway [23].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.0831824 g/mol

Monoisotopic Mass

344.0831824 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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